4-chloro-5-iodo-3-nitro-1,2-dihydropyridin-2-one
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Overview
Description
4-chloro-5-iodo-3-nitro-1,2-dihydropyridin-2-one is a chemical compound with the molecular formula C5H2ClIN2O3 and a molecular weight of 300.44 g/mol . This compound is characterized by the presence of chlorine, iodine, and nitro functional groups attached to a dihydropyridinone ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-5-iodo-3-nitro-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. One common method includes the nitration of a pyridinone derivative followed by halogenation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction environments is crucial to achieve high efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-chloro-5-iodo-3-nitro-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form different oxidation states of the nitrogen and carbon atoms.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Derivatives with different functional groups replacing chlorine or iodine.
Reduction: Amino derivatives.
Oxidation: Oxidized forms of the original compound with altered functional groups.
Scientific Research Applications
4-chloro-5-iodo-3-nitro-1,2-dihydropyridin-2-one is used in various fields of scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-5-iodo-3-nitro-1,2-dihydropyridin-2-one involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the halogen atoms can form halogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-3-nitro-1,2-dihydropyridin-2-one
- 5-iodo-3-nitro-1,2-dihydropyridin-2-one
- 4-chloro-5-iodo-1,2-dihydropyridin-2-one
Uniqueness
4-chloro-5-iodo-3-nitro-1,2-dihydropyridin-2-one is unique due to the presence of both chlorine and iodine atoms along with a nitro group. This combination of functional groups provides distinct chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
2273883-66-0 |
---|---|
Molecular Formula |
C5H2ClIN2O3 |
Molecular Weight |
300.4 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.